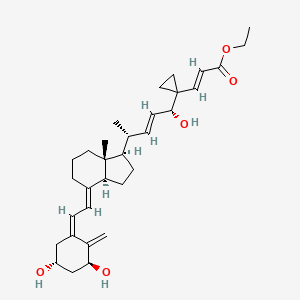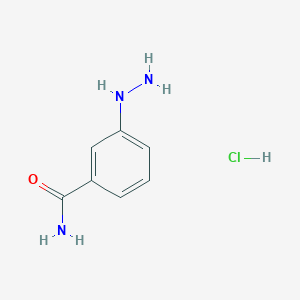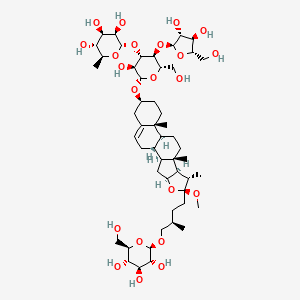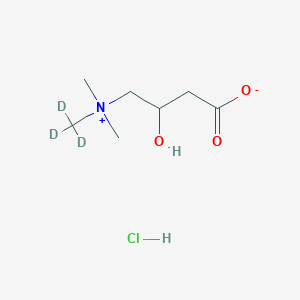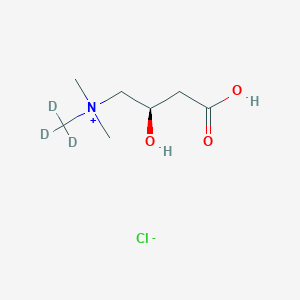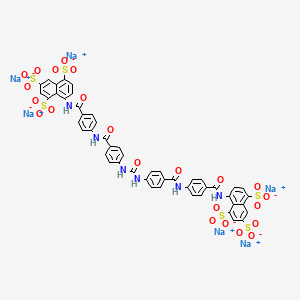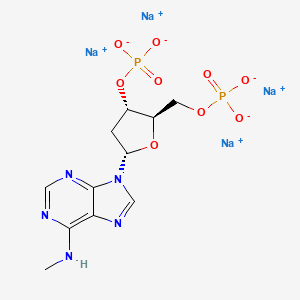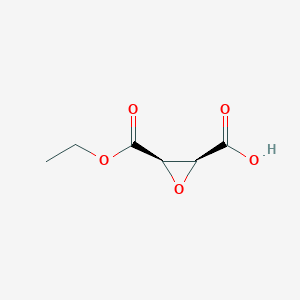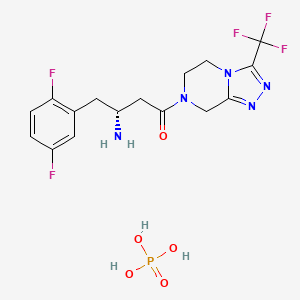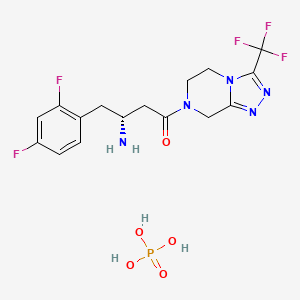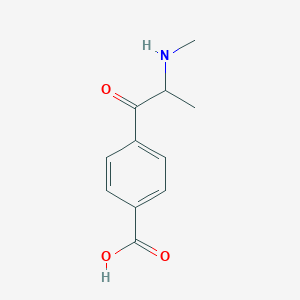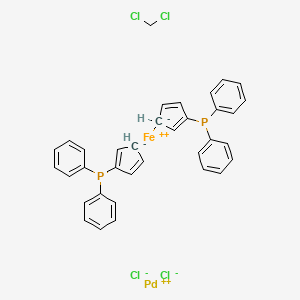
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of cyclopentadienyl compounds typically involves palladium- or rhodium-catalyzed cyclization processes. For example, palladium acetate catalyzes the cyclization of 1,6-dienes to produce 4,4-disubstituted 1,2-dimethylcyclopent-2-enes in good yield, demonstrating the efficiency of palladium in facilitating these reactions (Grigg et al., 1984).
Molecular Structure Analysis
Structural analyses reveal the intricacies of these complexes. For instance, X-ray crystallography has provided detailed insights into the molecular structures, such as the dichloro(4,4-diacetylhepta-1,6-diene)platinum(II), elucidating the role of metal centers in stabilizing the molecular framework and facilitating reactions (Grigg et al., 1984).
Chemical Reactions and Properties
The chemical reactivity of these complexes is highlighted by their ability to undergo various transformations. Cyclopalladation reactions, for example, play a crucial role in the activation and functionalization of molecules, demonstrating the versatility of these complexes in organic synthesis (Ryabov et al., 1989).
Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs) Applications
Cyclometalating chelates, including structures similar to the one described in your query, are crucial in the development of transition-metal-based phosphors for OLEDs. These materials are highly emissive in both fluid and solid states at room temperature, with tunable emission wavelengths across the visible spectrum. The use of heavy transition-metal elements like Ru(II), Os(II), Ir(III), and Pt(II) in combination with these ligands has led to advancements in phosphorescent displays and illumination devices, showing significant potential for further development in opto-electronic applications (Y. Chi & P. Chou, 2010).
Flame Retardancy and Dielectric Properties
The chemical backbone similar to cyclopenta-1,4-dien-1-yl(diphenyl)phosphane is explored in the context of cyclotriphosphazene compounds for their flame retardancy and dielectric properties. These compounds are known for their high potential as flame retardants due to low toxicity and less smoke production. Additionally, their dielectric properties make them suitable for electrical applications, indicating a significant area of research for material science and safety applications (Siti Nur Khalidah Usri, Z. Jamain, & M. Makmud, 2021).
Catalysis and Organic Synthesis
Microwave-assisted 1,3-dipolar cycloaddition represents an eco-friendly approach to synthesizing five-membered heterocycles, crucial in organic synthesis. The methodology, utilizing microwave technology, avoids harsh reaction conditions, reduces reaction times, and improves yields, showcasing the chemical's potential in facilitating efficient and sustainable chemical synthesis (M. Piñeiro & T. P. Melo, 2009).
Bio-organometallic Antimicrobial and Anticancer Drugs
N-heterocyclic carbenes (NHCs), which share chemical similarities with phosphines, are highlighted for their applications in bio-organometallic chemistry, specifically as antimicrobial and anticancer drugs. These complexes, including metals like silver, gold, palladium, rhodium, ruthenium, iridium, and platinum, underline the role of such chemicals in the development of new therapeutic agents (Siddappa A Patil, Amy P Hoagland, Shivaputra A Patil, & A. Bugarin, 2020).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, similar compounds can pose certain hazards. For example, 1,1’-Bis(diphenylphosphino)ferrocene dichloropalladium(II), a complex with some similarities, is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 34.
Orientations Futures
The future directions for the study and application of this compound are not explicitly mentioned in the search results. However, similar compounds are often used in the synthesis of other complex compounds and in various chemical reactions234.
Please note that this analysis is based on the available information and may not cover all aspects of the compound. For more detailed and specific information, please refer to scientific literature or consult a chemistry professional.
Propriétés
Numéro CAS |
95464-05-4 |
|---|---|
Nom du produit |
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride |
Formule moléculaire |
C₃₄H₂₈Cl₂FeP₂Pd. CH ₂Cl₂ |
Poids moléculaire |
816.64 |
Nom IUPAC |
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2/p-2 |
SMILES |
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.[Cl-].[Cl-].[Fe+2].[Pd+2] |
Synonymes |
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride methylene chloride adduc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



